molecular formula C10H18N2O2Si B3045004 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde CAS No. 101226-42-0

1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde

Cat. No.: B3045004
CAS No.: 101226-42-0
M. Wt: 226.35 g/mol
InChI Key: ZPIHRUCXNRKJIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde is a chemical compound that features a unique combination of functional groups, including an imidazole ring, a carbaldehyde group, and a trimethylsilyl-ethoxy moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its potential reactivity and utility as a building block for more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde typically involves the reaction of 2-(trimethylsilyl)ethoxymethyl chloride with 1H-imidazole under basic conditions. The reaction proceeds as follows:

    Starting Materials: 2-(Trimethylsilyl)ethoxymethyl chloride and 1H-imidazole.

    Reaction Conditions: The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) with a base like sodium hydride (NaH) to deprotonate the imidazole and facilitate nucleophilic substitution.

    Procedure: The mixture is stirred at low temperature (0°C) to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, or other strong oxidizing agents.

    Reduction: NaBH4, LiAlH4, or other reducing agents.

    Substitution: Acidic or basic conditions depending on the desired substitution.

Major Products

    Oxidation: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carboxylic acid.

    Reduction: 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-methanol.

    Substitution: Various substituted imidazole derivatives depending on the reagents used.

Scientific Research Applications

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules. Its unique functional groups allow for diverse chemical transformations.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde depends on its specific applicationThe trimethylsilyl-ethoxy group can also participate in protecting group chemistry, allowing for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde is unique due to the combination of its functional groups, which allows for a wide range of chemical transformations. Its imidazole ring provides aromatic stability, while the aldehyde group offers reactivity for further modifications. The trimethylsilyl-ethoxy group serves as a versatile protecting group, making this compound valuable in synthetic chemistry .

Properties

IUPAC Name

1-(2-trimethylsilylethoxymethyl)imidazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2Si/c1-15(2,3)7-6-14-9-12-5-4-11-10(12)8-13/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPIHRUCXNRKJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CN=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544741
Record name 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101226-42-0
Record name 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1H-imidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydride (463 mg, 60% dispersion in mineral oil, 11.4 mmol) was washed with hexane under an atmosphere of dry nitrogen. N,N-Dimethylformamide (15 ml) was added, the resultant mixture was stirred at room temperature and imidazole-2-carboxaldehyde (1 g, 10.4 mmol) was added portionwise. The reaction was then stirred for 1.5 hours, 2-(trimethylsilyl)ethoxy methyl chloride (2.03 ml, 11.4 mmol) was added, and the resultant mixture was then stirred at room temperature for 18 hours. The reaction was quenched by the addition of aqueous ammonium chloride solution and the resultant mixture then extracted with ethyl acetate (2×). The combined organic extracts were dried (Na2SO4), filtered, concentrated under reduced pressure and then azeotroped with xylene to give the title compound, 2.3 g, 98% yield.
Quantity
463 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
2.03 mL
Type
reactant
Reaction Step Five
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Yield
98%

Synthesis routes and methods II

Procedure details

A mixture of 1H-imidazole-2-carbaldehyde (1.1 g, 11 mmol), potassium carbonate (3.0 g, 23 mmol), and SEM-Cl (2.4 mL, 14 mmol) in 10 mL of acetone was heated to 60° C. for 8 h. The mixture was diluted with EtOAc (100 mL) and washed with NaHCO3 (2×100 mL) and brine (100 mL) and the organic layer dried (Na2SO4) and concentrated. The title compound was purified by elution from a 20-g SPE column with 50% EtOAc to give 1.5 g (58%) of a colorless oil. 1H-NMR (CDCl3, 400 MHz): δ 9.82 (s, 1H), 7.38 (d, J=1.0 Hz, 1H), 7.34 (d, J=1.0 Hz, 1H), 5.78 (s, 2H), 3.55 (m, 2H), 0.94 (m, 2H), −0.02 (s, 9H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Yield
58%

Synthesis routes and methods III

Procedure details

An oily suspension of 20.8 g sodium hydride in mineral oil (50%, 0.52 mol) was washed mineral oil free by stirring with hexane 3-times and suspended in 400 ml DMF. Under stirring at ambient temperature 50.0 g (0.520 mol) imidazole-2-carbaldehyde was added to the suspension. After 1.5 h, 101 ml (0.572 mol) 2-(trimethylsilanyl)ethoxymethyl chloride was added and the reaction was stirred a further hour. Then excess water was added to the suspension and the reaction mixture was extracted three times with ethyl acetate. The organic phase was dried over Na2SO4 and the solvent was evaporated off under reduced pressure. The raw material was then purified by column chromatography (DCM) to yield 85.0 g (0.376 mol) of the SEM-protected imidazole-2-carbaldehyde.
Quantity
20.8 g
Type
reactant
Reaction Step One
[Compound]
Name
oil
Quantity
0.52 mol
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
101 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde
Reactant of Route 2
Reactant of Route 2
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde
Reactant of Route 3
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde
Reactant of Route 5
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde
Reactant of Route 6
1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazole-2-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.